Cas no 16587-50-1 (Benzo[b]thiophene, 3,6-dimethyl-)
16587-50-1 structure
Product Name:Benzo[b]thiophene, 3,6-dimethyl-
Benzo[b]thiophene, 3,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene, 3,6-dimethyl-
- Benzothiophene, 3,6-dimethyl
- 3,6-dimethyl-1-benzothiophene
- 3,6-Dimethylbenzo[b]thiophene
- PMTCJOMGGOAEBB-UHFFFAOYSA-N
- 3,6-Dimethyl-1-benzothiophene #
- SCHEMBL424317
- 16587-50-1
- DTXSID10344280
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- Inchi: 1S/C10H10S/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-6H,1-2H3
- InChI Key: PMTCJOMGGOAEBB-UHFFFAOYSA-N
- SMILES: S1C=C(C)C2C=CC(C)=CC1=2
Computed Properties
- Exact Mass: 162.0504
- Monoisotopic Mass: 162.05032149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 0
Benzo[b]thiophene, 3,6-dimethyl- Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
16587-50-1 (Benzo[b]thiophene, 3,6-dimethyl-) Related Products
- 216983-03-8(2,4,7-Trimethyldibenzothiophene)
- 1207-12-1(4,6-Dimethyldibenzothiophene)
- 1455-18-1(3-Methylbenzothiophene)
- 1964-45-0(3,5-Dimethylbenzobthiophene)
- 31317-18-7(Dibenzothiophene,2,4-dimethyl-)
- 14315-15-2(7-methyl-1-benzothiophene)
- 31317-15-4(Dibenzothiophene,1,3-dimethyl-)
- 31613-04-4(Dibenzothiophene,3,6-dimethyl-)
- 14315-11-8(4-Methylbenzo[b]thiophene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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